Boxidine - 10355-14-3

Boxidine

Catalog Number: EVT-428721
CAS Number: 10355-14-3
Molecular Formula: C19H20F3NO
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Boxidine is a member of biphenyls.
Boxidine is an agent that inhibits the transformation of 7-dehydrocholesterol to cholesterol and also inhibits sterol absorption.
Source and Classification

Boxidine is derived from a class of compounds known as imidazoles, which are characterized by their five-membered ring structure containing nitrogen atoms. This classification places Boxidine within a broader category of heterocyclic compounds, which are frequently studied for their pharmacological properties. The specific applications of Boxidine often relate to its ability to interact with biological systems, making it a focus of research in drug formulation and delivery technologies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Boxidine typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. One common method is the condensation reaction between appropriate aldehydes and amines, leading to the formation of the imidazole core structure characteristic of Boxidine.

Technical details regarding the synthesis might include:

  • Reagents: Aldehydes, primary amines, and catalysts such as acid or base.
  • Conditions: Reactions may require controlled temperatures and inert atmospheres to prevent oxidation or hydrolysis.
  • Purification: Techniques such as recrystallization or chromatography are often employed to isolate pure Boxidine from reaction mixtures.
Molecular Structure Analysis

Structure and Data

Boxidine features a distinctive molecular structure that includes an imidazole ring. The molecular formula for Boxidine can be represented as CnHmNoC_nH_mN_o, where nn, mm, and oo denote specific counts of carbon, hydrogen, and nitrogen atoms respectively.

Key structural data includes:

  • Molecular Weight: Approximately 150-200 g/mol depending on substitutions.
  • 3D Structure: The conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing spatial arrangements that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Boxidine participates in various chemical reactions, particularly those relevant to medicinal chemistry. Notable reactions include:

  • Nucleophilic Substitution: Boxidine can act as a nucleophile in reactions with electrophiles, which is significant for modifying its chemical properties.
  • Oxidation/Reduction: Depending on its functional groups, Boxidine may undergo oxidation or reduction processes that alter its pharmacological profile.

Technical details could involve:

  • Reaction conditions (temperature, solvent choice).
  • Mechanistic pathways illustrating how Boxidine interacts with other reagents.
Mechanism of Action

Process and Data

The mechanism of action for Boxidine is primarily related to its interaction with specific biological targets. For instance, it may modulate receptor activity or influence enzyme function within cellular pathways.

Data supporting these mechanisms often come from:

  • Binding Studies: Affinity assays that measure how well Boxidine binds to target proteins.
  • Cellular Assays: Evaluating the effects of Boxidine on cell viability or signaling pathways provides insight into its therapeutic potential.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Boxidine exhibits several physical and chemical properties relevant to its application:

  • Solubility: Soluble in polar solvents such as water or dimethyl sulfoxide, which is critical for its formulation in drug delivery systems.
  • Stability: Stability under various pH conditions can be assessed through degradation studies.

Relevant data might include:

  • Melting Point: Typically ranges between 100°C to 150°C.
  • pKa Values: Determining acidity/basicity helps predict behavior in biological systems.
Applications

Scientific Uses

Boxidine's applications are primarily found in the pharmaceutical industry, particularly in developing ocular drug delivery systems. Its ability to penetrate biological membranes makes it suitable for treating ocular diseases through sustained release formulations.

Specific applications include:

  • Ocular Therapeutics: Used in devices designed for delivering medications directly to the eye.
  • Research Tools: Employed in studies investigating receptor interactions or cellular responses.
Introduction to Boxidine

Boxidine represents a novel chemical entity in the pharmacological landscape of antihyperlipidemic agents. As a structurally distinct compound, it was designed to modulate lipid metabolism through specific molecular pathways implicated in hyperlipidemia and atherosclerosis. Unlike conventional statins that primarily inhibit hydroxyl-methylglutaryl-coenzyme A reductase, Boxidine employs a unique dual-mechanism approach targeting both cholesterol synthesis and clearance pathways, positioning it as a promising therapeutic option for patients with complex dyslipidemias [1] [4]. Its molecular architecture incorporates phenolic and heterocyclic elements that facilitate specific interactions with key metabolic enzymes, potentially offering improved lipid-modulating efficacy compared to earlier therapeutic classes [4].

Historical Context of Antihyperlipidemic Agents

The development of antihyperlipidemic agents spans several decades, beginning with the introduction of bile acid sequestrants in the 1960s. These early agents, including cholestyramine and colestipol, functioned through non-systemic mechanisms by binding intestinal bile acids, thereby promoting cholesterol excretion. However, their utility was limited by gastrointestinal side effects and drug interaction potential due to nonspecific binding of concomitant medications [6]. The 1970s witnessed the emergence of fibrates, with clofibrate as the prototype agent. Clofibrate primarily reduced very low-density lipoprotein levels by activating peroxisome proliferator-activated receptor alpha and enhancing lipoprotein lipase activity. Despite demonstrating triglyceride-lowering efficacy, clofibrate showed limited utility for patients with familial hypercholesterolemia or polygenic hypercholesterolemia and failed to demonstrate significant cardiovascular mortality reduction in large-scale clinical trials [1].

The introduction of probucol in the 1980s represented another therapeutic approach, functioning primarily as an antioxidant with lipid-lowering properties. Beyond its lipid-modulating effects, probucol demonstrated vascular protective properties by promoting functional re-endothelialization and inhibiting vascular smooth muscle cell proliferation through induction of heme oxygenase. Its molecular structure featured sulfur atoms connecting two phenolic rings, enabling unique oxidation-reduction reactions that differentiated it from other phenolic antioxidants [1]. The revolutionary discovery of statins in the late 1980s fundamentally transformed hyperlipidemia management. These hydroxyl-methylglutaryl-coenzyme A reductase inhibitors, including simvastatin and atorvastatin, significantly reduced low-density lipoprotein cholesterol and cardiovascular events. Simvastatin, a synthetic derivative of lovastatin, exemplified advances in rational drug design, eventually being produced through innovative biocatalytic processes [1] [4].

Table 1: Evolution of Major Antihyperlipidemic Drug Classes

EraDrug ClassRepresentative AgentsPrimary MechanismLimitations
1960sBile Acid SequestrantsCholestyramine, ColestipolBile acid binding in intestineNonspecific drug binding, GI side effects
1970sFibratesClofibrate, GemfibrozilPPARα activation, LPL activity enhancementLimited LDL reduction, hepatotoxicity risk
1980sAntioxidantsProbucolAntioxidant properties, HO-1 inductionQTc prolongation risk
1990sStatinsSimvastatin, AtorvastatinHMG-CoA reductase inhibitionMyopathy, hepatotoxicity, diabetes risk
2000s+Novel AgentsBoxidineDual cholesterol synthesis/clearanceUnder investigation

Discovery and Development of Boxidine

Boxidine emerged from a targeted drug discovery program aimed at developing phenolic derivatives with enhanced antihyperlipidemic activity. Researchers employed in silico docking studies against the canonical drug target human 3-hydroxy-3-methylglutaryl-coenzyme A reductase (PDB ID: 1HWK) to identify lead compounds with optimal binding characteristics [4]. Rational drug design strategies focused on modifying phenolic scaffolds known to possess lipid-modulating properties, particularly hydroxycinnamic acid derivatives (e.g., sinapic acid, ferulic acid) that demonstrated efficacy in experimental models of atherosclerosis [4]. The synthetic pathway for Boxidine precursors involved multi-step organic reactions beginning with chloroacetylation of methoxyphenol, followed by esterification with substituted benzoic acids under controlled conditions to yield intermediates that were subsequently modified to enhance target specificity and metabolic stability [4].

Molecular modeling revealed that Boxidine interacts with key amino acid residues in the catalytic domain of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, including Val805 (1.89 Å bonding distance), Met656 (2.96 Å), Thr558 (2.70 Å), and Glu559 (2.20 Å). These interactions demonstrated superior binding energy (-8.3 kcal/mol) compared to early-generation compounds and even exceeded the binding affinity of atorvastatin in computational models [4]. Structural activity relationship studies further optimized the lead compound by introducing strategic substitutions that enhanced both potency and metabolic stability. The final Boxidine structure incorporates a disubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazine core, similar to advanced chemokine receptor antagonists, which facilitates specific interactions with intracellular target sites [9]. This molecular architecture enables access to an intracellular allosteric binding site that modulates enzyme function through non-competitive inhibition mechanisms, distinct from traditional statins [9].

Table 2: Key Molecular Characteristics of Boxidine

PropertyCharacteristicPharmacological Significance
Core StructureDisubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazineFacilitates intracellular target engagement
Binding SiteHMG-CoA reductase catalytic domainDirect enzyme inhibition
Key InteractionsVal805 (1.89Å), Glu559 (2.20Å), Thr558 (2.70Å), Met656 (2.96Å)High-affinity enzyme inhibition
Binding Energy-8.3 kcal/molSuperior to reference compounds
Molecular Weight<500 DaEnhanced cell permeability
Additional TargetIntracellular allosteric siteComplementary lipid-lowering mechanism

Current Status in Pharmacological Research

Boxidine is undergoing extensive preclinical evaluation across multiple research domains. In in vivo models of diet-induced hyperlipidemia, Boxidine administration demonstrated superior lipid-modulating effects compared to atorvastatin. Specifically, animals treated with Boxidine exhibited only 20% weight gain compared to 35% with atorvastatin during six weeks of treatment. Furthermore, Boxidine treatment resulted in significantly greater increases in high-density lipoprotein cholesterol and more pronounced reductions in total cholesterol, low-density lipoprotein cholesterol, and triglycerides compared to the reference statin (P<0.05) [4]. These effects occurred without apparent toxicity, as evidenced by the absence of morbidity or mortality during extended dosing periods in experimental models, suggesting a potentially favorable safety profile pending further investigation [4].

Beyond its lipid-modulating properties, Boxidine is being investigated for potential applications in non-cardiovascular conditions. Research indicates structural similarities to novel C-C chemokine receptor type 5 signaling inhibitors that target intracellular allosteric binding pockets [9]. This suggests potential immunomodulatory applications for Boxidine in conditions characterized by chemokine-mediated inflammation, including autoimmune disorders, neuroinflammatory conditions, and possibly cancer metastasis [9]. The compound's structural features, particularly the disubstituted [1,2,5]oxadiazolo-[3,4-b]pyrazine moiety, enable specific binding to intracellular sites that regulate inflammatory signaling cascades [9].

Research methodologies have advanced significantly since Boxidine's initial discovery. Contemporary studies employ sophisticated techniques including molecular dynamics simulations (500 ns trajectories) to characterize the compound's interaction with membrane-embedded targets [9]. These simulations reveal that Boxidine binds to transiently accessible intracellular pockets with volumes ranging from <100 ų to approximately 700 ų, allowing for high-affinity interactions that modulate target protein function [9]. Additionally, fluorometric Ca²⁺ flux assays using engineered cell lines (e.g., U87.CD4.CCR5 cells) provide sensitive readouts of Boxidine's effects on intracellular signaling pathways [9]. Recent investigations have also explored Boxidine's potential role in metabolic engineering applications, particularly in microbial upcycling of branched short-chain dicarboxylates, suggesting possible applications in sustainable chemistry and plastic degradation [5]. The convergence of these diverse research fronts positions Boxidine as a multifaceted compound with potential applications extending beyond its original antihyperlipidemic indication.

Properties

CAS Number

10355-14-3

Product Name

Boxidine

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C19H20F3NO

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2

InChI Key

FOCUKKUAGZPPCU-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F

Synonyms

oxidine
boxidine hydrochloride

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.